molecular formula C15H11FN2O B7644351 N-(2-fluorophenyl)-1H-indole-2-carboxamide

N-(2-fluorophenyl)-1H-indole-2-carboxamide

Cat. No.: B7644351
M. Wt: 254.26 g/mol
InChI Key: WYZJSGGIZWSXGU-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-1H-indole-2-carboxamide: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The presence of a fluorine atom in the phenyl ring enhances the compound’s stability and biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O/c16-11-6-2-4-8-13(11)18-15(19)14-9-10-5-1-3-7-12(10)17-14/h1-9,17H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZJSGGIZWSXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-1H-indole-2-carboxamide typically involves the reaction of 2-fluoroaniline with indole-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-fluorophenyl)-1H-indole-2-carboxamide can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form reduced derivatives.

    Substitution: Substitution reactions can occur at the fluorine atom or the indole ring.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2-fluorophenyl)-1H-indole-2-carboxamide is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a probe to investigate the binding affinity and specificity of various receptors and enzymes .

Medicine: this compound has shown potential as a lead compound in drug discovery. Its derivatives are being explored for their anti-inflammatory, anticancer, and antimicrobial properties. The presence of the fluorine atom enhances the compound’s metabolic stability and bioavailability .

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its derivatives are being investigated for their potential use in electronic devices and as components in advanced polymers .

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison: N-(2-fluorophenyl)-1H-indole-2-carboxamide is unique due to its indole core structure, which is known for its wide range of biological activities. The presence of the fluorine atom further enhances its stability and biological activity. Compared to other similar compounds, it offers a unique combination of properties that make it valuable for various scientific research applications .

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